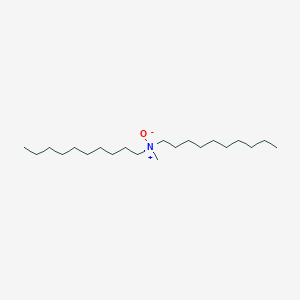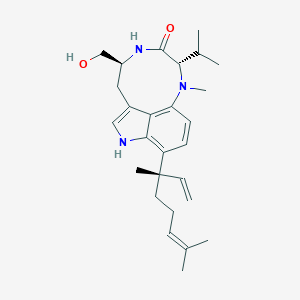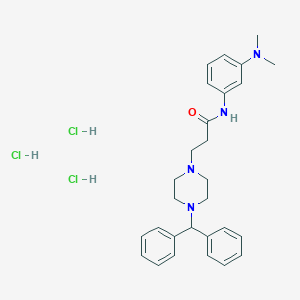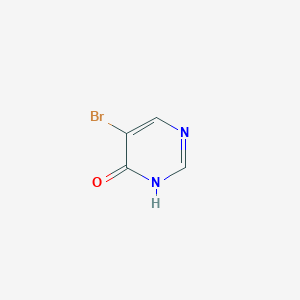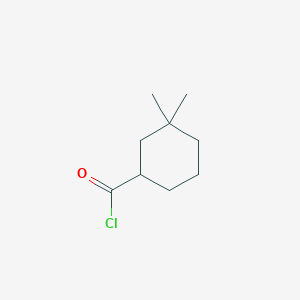
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate, also known as DRAQ5, is a fluorescent dye used in scientific research. It has become an essential tool for researchers in various fields due to its unique properties and applications.
Wirkmechanismus
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, making it an excellent tool for visualizing DNA in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for long-term imaging studies. However, it has been reported to cause cell cycle arrest in some cell types, which should be taken into consideration when designing experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is its ability to stain DNA in live and fixed cells, making it a versatile tool for various applications. It is also highly photostable, which allows for long-term imaging studies. However, this compound is not suitable for use in some imaging modalities, such as two-photon microscopy, due to its low two-photon excitation cross-section.
Zukünftige Richtungen
There are several future directions for the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in scientific research. One area of interest is the development of new imaging techniques that can take advantage of the unique properties of this compound. Another area of interest is the use of this compound in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, there is a need for further research on the effects of this compound on cell cycle progression and viability in different cell types.
Synthesemethoden
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone, followed by a condensation reaction with N-ethyl-N-methylaniline. The final step involves the reaction of the resulting product with acetic anhydride to form the acetate salt.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is widely used in scientific research as a fluorescent dye for staining DNA in live and fixed cells. It is also used for flow cytometry, cell sorting, and microscopy. This compound is particularly useful in identifying apoptotic cells and has been used in cancer research to study cell death pathways.
Eigenschaften
CAS-Nummer |
106168-50-7 |
|---|---|
Molekularformel |
C27H32N2O2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H29N2.C2H4O2/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;1-2(3)4/h7-19H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
RSJYYOXTGQHLIP-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
Andere CAS-Nummern |
106168-50-7 |
Synonyme |
Ethanaminium, N-4-4-(dimethylamino)phenylphenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





